1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene

Übersicht

Beschreibung

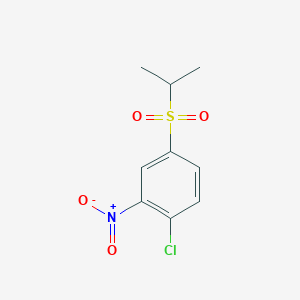

1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene is an organic compound with a complex structure that includes a chlorine atom, an isopropylsulfonyl group, and a nitro group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene typically involves multiple steps. One common method starts with the nitration of chlorobenzene to form 1-chloro-2-nitrobenzene. This intermediate is then subjected to sulfonation with isopropylsulfonyl chloride under acidic conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The isopropylsulfonyl group can be oxidized to a sulfone using strong oxidizing agents.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

Reduction: 1-Chloro-4-(isopropylsulfonyl)-2-aminobenzene.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Oxidation: this compound sulfone.

Wissenschaftliche Forschungsanwendungen

1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development due to its unique functional groups.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the chlorine atom and isopropylsulfonyl group can undergo substitution reactions. These interactions can affect molecular pathways and lead to the formation of new compounds with different properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Chloro-4-nitrobenzene

- 1-Chloro-4-(methylsulfonyl)-2-nitrobenzene

- 1-Chloro-4-(ethylsulfonyl)-2-nitrobenzene

Uniqueness

1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene is unique due to the presence of the isopropylsulfonyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The combination of the nitro, chlorine, and isopropylsulfonyl groups makes it a versatile compound for various chemical transformations and applications.

Biologische Aktivität

1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene is a nitroaromatic compound characterized by its unique structural features, including a chloro group, a nitro group, and an isopropylsulfonyl moiety attached to a benzene ring. This compound has garnered attention due to its potential biological activities, including possible carcinogenic effects and interactions with biological systems.

- Molecular Formula : C₉H₈ClN₃O₂S

- Molecular Weight : 251.7 g/mol

- Appearance : Yellow crystalline solid

- Solubility : Slightly soluble in water (approximately 0.0623 mg/mL at 20°C)

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly regarding its potential mutagenic properties:

- Carcinogenic Potential : Similar compounds in the nitroaromatic class have been linked to DNA damage and chromosomal aberrations in vitro. Studies suggest that this compound may pose carcinogenic risks, as evidenced by findings of single-strand DNA breaks in cultured rat hepatocytes and various animal models .

- Metabolic Pathways : The metabolism of this compound primarily involves reduction to 4-chloroaniline, which is recognized as a carcinogen. This metabolic pathway suggests that exposure to the compound may lead to harmful biological effects through its metabolites .

Case Studies and Research Findings

Several studies have investigated the biological effects of related nitroaromatic compounds, providing insights into the potential impacts of this compound:

- DNA Damage Studies : In vitro studies have shown that exposure to nitroaromatic compounds can result in DNA strand breaks and chromosomal aberrations. For instance, a study indicated that 1-chloro-4-nitrobenzene produced significant DNA damage in liver tissues of mice .

- Toxicological Assessments : Animal studies have demonstrated that exposure to similar compounds can lead to various toxicological effects, including hepatotoxicity and hematological changes such as increased methemoglobin levels and anemia .

- Inhalation Studies : A case involving accidental exposure among workers highlighted the compound's potential for causing significant health issues, including oxidative erythrocyte injury and associated tissue changes in multiple organs .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 1-Chloro-4-nitrobenzene | 100-00-5 | 0.85 | Basic nitro compound without sulfonyl group |

| 1-Chloro-4-(methylsulfonyl)-2-nitrobenzene | 102-77-6 | 0.80 | Contains methyl instead of isopropyl |

| 1-Chloro-2-nitrobenzene | 88-73-3 | 0.75 | Different positioning of nitro and chloro groups |

| 1-Chloro-3-(isopropylsulfonyl)-2-nitrobenzene | 1032903-50-6 | 0.78 | Different substitution pattern on the benzene ring |

This table illustrates the uniqueness of this compound due to its specific arrangement of functional groups, which influences its chemical behavior and potential applications.

Eigenschaften

IUPAC Name |

1-chloro-2-nitro-4-propan-2-ylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4S/c1-6(2)16(14,15)7-3-4-8(10)9(5-7)11(12)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWLFSCBPCABKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634954 | |

| Record name | 1-Chloro-2-nitro-4-(propane-2-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58880-51-6 | |

| Record name | 1-Chloro-2-nitro-4-(propane-2-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.